molecular formula C13H16BrNO2 B7807944 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone

2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone

Cat. No.: B7807944
M. Wt: 298.18 g/mol
InChI Key: JDACNYNGQDBKDS-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone is an organic compound that features a bromophenoxy group and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone typically involves the reaction of 3-bromophenol with 1-(piperidin-1-yl)ethanone under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)-1-(piperidin-1-YL)ethanone: Similar structure but with the bromine atom at the 4-position.

    2-(3-Chlorophenoxy)-1-(piperidin-1-YL)ethanone: Chlorine atom instead of bromine.

    2-(3-Fluorophenoxy)-1-(piperidin-1-YL)ethanone: Fluorine atom instead of bromine.

Uniqueness

2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and biological activity. This specific substitution pattern can result in distinct chemical and pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-5-4-6-12(9-11)17-10-13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDACNYNGQDBKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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